molecular formula C12H10N2OS B2669276 2-Methyl-4-(methylsulfanyl)[1]benzofuro[3,2-d]pyrimidine CAS No. 68217-84-5

2-Methyl-4-(methylsulfanyl)[1]benzofuro[3,2-d]pyrimidine

Cat. No. B2669276
CAS RN: 68217-84-5
M. Wt: 230.29
InChI Key: TVFKJTGOYKMUDM-UHFFFAOYSA-N
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Description

“2-Methyl-4-(methylsulfanyl)1benzofuro[3,2-d]pyrimidine” is a pyrimidine derivative . Pyrimidine is a vital heterocyclic moiety due to its large spectrum of biological and pharmacological activities . It is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido [2,3- d ]pyrimidin-5-ones and pyrido [2,3- d ]pyrimidin-7-ones from 5-acetyl- N -acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido [2,3- d ]pyrimidin-5-ones or pyrido [2,3- d ]pyrimidin-7-ones (containing an intact SMe group or resulting in its substitution with OBu group), depending on the nature of the acyl group .

Scientific Research Applications

Bioactivity and Pharmaceutical Synthesis

2-Methyl-4-(methylsulfanyl)benzofuro[3,2-d]pyrimidine derivatives hold significant importance in pharmaceutical synthesis due to their wide array of bioactivities. These compounds are instrumental in the development of drugs with antibiosis, anti-inflammatory, anticancer properties, and more. They serve as key intermediates in the synthesis of medications that inhibit platelet aggregation and enhance long-term memory. The comprehensive review of their preparation methods highlights their versatile applications in drug development and the potential for future advancements in medicinal chemistry (Xu Wei-ming, 2010).

Solid-State Fluorescence Properties

The synthesis of novel compounds, including 2-methyl-4-(methylsulfanyl)benzofuro[3,2-d]pyrimidine derivatives, has been explored for their solid-state fluorescence properties. These compounds have shown potential in applications requiring fluorescent materials. The study conducted by Yokota et al. demonstrated that these derivatives exhibit strong solid-state fluorescence, making them suitable for various scientific and industrial applications, such as sensors and imaging agents. The properties of these compounds were thoroughly analyzed through ab initio quantum-chemical calculations, confirming their valuable fluorescence characteristics (Kenichirou Yokota et al., 2012).

Safety and Hazards

The safety data sheet for 4-Methyl-2-(methylsulfanyl)pyrimidine indicates that it may cause skin irritation, serious eye damage, serious eye irritation, respiratory irritation, and may be harmful if swallowed .

properties

IUPAC Name

2-methyl-4-methylsulfanyl-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c1-7-13-10-8-5-3-4-6-9(8)15-11(10)12(14-7)16-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFKJTGOYKMUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)SC)OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(methylsulfanyl)[1]benzofuro[3,2-d]pyrimidine

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